![molecular formula C28H33NO4S B071713 丙酸(1R,2S)-2-[N-苄基-N-(间甲苯磺酰基)氨基]-1-苯基丙酯 CAS No. 187324-66-9](/img/structure/B71713.png)

丙酸(1R,2S)-2-[N-苄基-N-(间甲苯磺酰基)氨基]-1-苯基丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

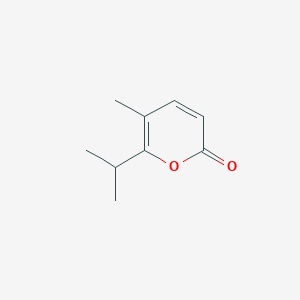

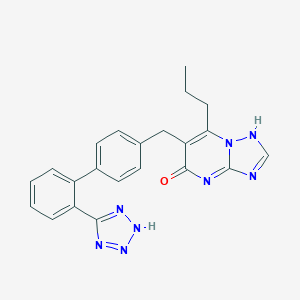

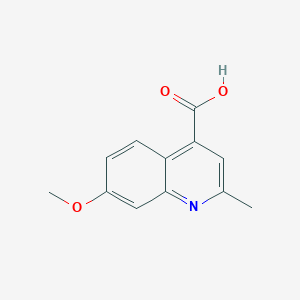

This compound is a specific ester derivative of propionic acid. Ester compounds are characterized by a carbonyl adjacent to an ether linkage. They are widespread in nature and are commonly used in a variety of applications including in the manufacture of polymers, as solvents, and in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group, a carbonyl group adjacent to an ether linkage. The presence of the benzyl and phenyl groups suggests that this compound also contains aromatic rings .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a catalyst. They can also react with bases to form carboxylates and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the compound. Generally, esters have lower boiling points than their parent carboxylic acids due to the lack of hydrogen bonding. They are also generally less polar than carboxylic acids .科学研究应用

对映选择性化学合成

该化合物用于立体选择性和对映选择性化学反应,特别是在合成非对映异构纯化合物的过程中。例如,它已被用于羧酸酯的不对称醛醇反应,导致合成诸如(2S, 3R)-2,4-二甲基-1,3-戊二醇之类的化合物 (Abiko, 2003).

化学反应中的催化剂

它在各种化学反应中用作催化剂或中间体。这包括它在酯化等过程中的应用,其中它有助于合成具有特定性质的酯,例如苯甲酸苄酯,其在香料和香精工业中具有应用 (Chandane, Rathod, Wasewar, & Sonawane, 2017).

手性化合物的合成

它在手性化合物的合成中起着至关重要的作用,这是现代有机化学的一个重要方面。这包括制备具有特定立体化学构型的化合物,可用于开发药物和其他生物活性分子 (Goss, Dai, Lou, & Schaus, 2009).

超分子结构的形成

它有助于合成复杂的超分子结构。例如,它已被用于制造基于苯丙基醚的超分子树枝状大分子,在纳米技术和材料科学中具有潜在应用 (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

属性

IUPAC Name |

[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSLPLRUHTTL-HOFKKMOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458200 |

Source

|

| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester | |

CAS RN |

187324-66-9 |

Source

|

| Record name | (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)